molecular formula C15H16N2O3S2 B11169707 Ethyl 4-methyl-2-{[(phenylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(phenylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11169707
M. Wt: 336.4 g/mol
InChI Key: IMUQTQJMBCBIRC-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 4-methyl-2-aminothiazole with ethyl chloroformate to form the ethyl ester intermediate. This intermediate is then reacted with 2-(phenylsulfanyl)acetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of ETHYL 4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is primarily due to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. The phenylsulfanyl group can undergo redox reactions, generating reactive oxygen species that can damage microbial cells. The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLIC ACID: Similar structure but lacks the ethyl ester group.

    ETHYL 2-(PHENYLSULFANYL)ACETAMIDO-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but lacks the 4-methyl group.

Uniqueness

ETHYL 4-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of both the ethyl ester and 4-methyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(2-phenylsulfanylacetyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H16N2O3S2/c1-3-20-14(19)13-10(2)16-15(22-13)17-12(18)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,18)

InChI Key

IMUQTQJMBCBIRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=CC=C2)C

Origin of Product

United States

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